N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide
説明
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide, also known as ETC-1002, is a novel small molecule drug that has been developed for the treatment of cardiovascular diseases. It has been shown to have lipid-lowering effects and is being investigated for its potential to reduce the risk of cardiovascular events.
作用機序
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide works by activating AMP-activated protein kinase (AMPK), which is a key regulator of lipid and glucose metabolism. This leads to increased fatty acid oxidation and decreased fatty acid synthesis, resulting in a reduction in LDL cholesterol and triglycerides. Additionally, this compound has been shown to inhibit acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its lipid-lowering effects, it has been shown to reduce inflammation and improve endothelial function. It has also been shown to improve insulin sensitivity and glucose metabolism, which are important factors in the development of type 2 diabetes.
実験室実験の利点と制限
One of the advantages of N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide is its specificity for AMPK and ACC, which makes it a promising drug for the treatment of cardiovascular diseases. However, one of the limitations is its relatively short half-life, which may require multiple doses per day.
将来の方向性
There are several future directions for the development of N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide. One area of research is the investigation of its potential to reduce the risk of cardiovascular events, such as heart attack and stroke. Additionally, there is ongoing research into its potential to treat other metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease.
Conclusion
This compound is a promising small molecule drug that has been developed for the treatment of cardiovascular diseases. It has been extensively studied for its lipid-lowering effects and has shown potential for reducing the risk of cardiovascular events. Ongoing research is needed to fully understand its potential for treating other metabolic disorders and to optimize its clinical use.
科学的研究の応用
N-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide has been extensively studied in preclinical and clinical trials for its lipid-lowering effects. It has been shown to reduce LDL cholesterol and triglycerides, while increasing HDL cholesterol levels. In addition, it has been investigated for its potential to reduce inflammation and improve endothelial function, which are important factors in the development of cardiovascular disease.
特性
IUPAC Name |
N-[[(5-ethylthiophene-3-carbonyl)amino]carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-2-12-8-11(9-22-12)14(20)17-18-15(21)16-13(19)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,17,20)(H2,16,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTMYOFFMUACOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。